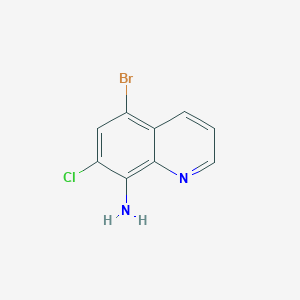

5-Bromo-7-chloroquinolin-8-amine

Description

Properties

CAS No. |

1215767-85-3 |

|---|---|

Molecular Formula |

C9H6BrClN2 |

Molecular Weight |

257.51 g/mol |

IUPAC Name |

5-bromo-7-chloroquinolin-8-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2 |

InChI Key |

KXURWWAXSORLJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Trichloromethyl to Carboxylic Acid

Intermediate trichloromethyl groups, as seen in 5-bromo-8-(trichloromethyl)quinoline, can be hydrolyzed to carboxylic acids under acidic or basic conditions. For example, hydrolysis of 7-bromo-8-(trichloromethyl)quinoline with water at 25–30°C yields 7-bromoquinoline-8-carboxylic acid with 86% purity. Subsequent decarboxylation or conversion to an amide/amine is plausible but requires further functionalization.

Nucleophilic Substitution of Formyl Chlorides

Formyl chloride intermediates, such as 5-bromoquinoline-8-formyl chloride, are reactive toward amines. Reacting this with aqueous ammonia () could yield the corresponding carboxamide, which might be reduced to the amine using agents like lithium aluminum hydride (). For instance, 7-bromoquinoline-8-formyl chloride treated with ice (trash ice) at 0–2°C achieves 92% yield of the formyl chloride, suggesting similar conditions could apply for amination.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, catalyst loading, and reaction duration. Data from analogous syntheses provide a foundation for optimizing this compound production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and amines are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

5-Bromo-7-chloroquinolin-8-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroquinolin-8-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-7-chloroquinolin-8-amine can be contextualized by comparing it to related quinoline and isoquinoline derivatives. Key compounds for comparison include:

5-Bromoquinolin-8-amine Hydrochloride (CAS: 297760-76-0)

- Molecular Formula : C₉H₈BrClN₂ (hydrochloride salt of the parent amine).

- Molecular Weight : 274.53 g/mol.

- Substituents : Bromine at position 5, amine at position 8, and a hydrochloride counterion.

- Safety Profile : Classified as acutely toxic (oral), corrosive to skin, and a respiratory irritant .

- Key Difference : The absence of a chlorine atom at position 7 and the presence of a hydrochloride salt enhance its solubility but may alter reactivity compared to the target compound.

5-Amino-8-bromoquinoline (CAS: 116632-58-7)

- Molecular Formula : C₉H₇BrN₂.

- Molecular Weight : 237.08 g/mol.

- Substituents : Bromine at position 8 and amine at position 5.

- Safety Profile : Harmful via inhalation, skin contact, and ingestion .

- Key Difference : Positional isomerism (halogen and amine groups swapped) likely affects electronic distribution and interaction with biological targets.

5-Bromo-8-chloroisoquinoline (CAS: 956003-79-5)

- Molecular Formula : C₉H₅BrClN.

- Molecular Weight : 242.35 g/mol.

- Substituents: Bromine at position 5, chlorine at position 8, and an isoquinoline backbone.

- Key Difference: The isoquinoline structure (benzene ring fused to pyridine at C1–C2 instead of C2–C3) creates distinct electronic and steric properties compared to quinoline derivatives .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Safety Concerns |

|---|---|---|---|---|---|

| This compound | 1215767-85-3 | C₉H₆BrClN₂ | 257.51 | Br (C5), Cl (C7), NH₂ (C8) | Not explicitly provided in evidence |

| 5-Bromoquinolin-8-amine HCl | 297760-76-0 | C₉H₈BrClN₂ | 274.53 | Br (C5), NH₂ (C8) + HCl | Acute toxicity, respiratory irritation |

| 5-Amino-8-bromoquinoline | 116632-58-7 | C₉H₇BrN₂ | 237.08 | NH₂ (C5), Br (C8) | Harmful via multiple exposure routes |

| 5-Bromo-8-chloroisoquinoline | 956003-79-5 | C₉H₅BrClN | 242.35 | Br (C5), Cl (C8) | Not explicitly provided in evidence |

Structural and Functional Insights

- Backbone Variation: Isoquinoline derivatives (e.g., 5-bromo-8-chloroisoquinoline) exhibit altered π-orbital overlap compared to quinolines, affecting binding affinity in biological systems .

- Salt vs. Free Base: The hydrochloride salt form (e.g., 5-bromoquinolin-8-amine HCl) improves aqueous solubility but introduces ionic interactions absent in the free base form of the target compound .

Research Implications

While direct comparative pharmacological data are absent in the evidence, the structural variations highlighted above suggest divergent applications. For instance:

- The target compound’s dual halogenation could make it a candidate for metal-catalyzed cross-coupling reactions.

- Positional isomers (e.g., 5-amino-8-bromoquinoline) may serve as intermediates in synthesizing antimalarial or anticancer agents, leveraging the quinoline scaffold’s historical relevance .

This analysis underscores the importance of substituent positioning and backbone geometry in modulating the properties of halogenated quinolines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-7-chloroquinolin-8-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of quinoline derivatives. A two-step approach is common:

Bromination : React 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform to introduce bromine at the 5-position .

Chlorination and Amination : Use POCl₃ for chlorination at the 7-position, followed by ammonia or amine sources to introduce the amino group at the 8-position.

- Critical Factors : Temperature (60–80°C for bromination), solvent polarity, and stoichiometric ratios of halogenating agents significantly affect regioselectivity and yield .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., downfield shifts for bromine/chlorine in aromatic regions) .

- Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₆BrClN₂) via exact mass matching .

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding interactions in crystalline forms .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high purity?

- Methodological Answer : Use a 2³ factorial design to test variables:

- Factors : Temperature (60°C vs. 80°C), solvent (chloroform vs. DMF), and catalyst (FeCl₃ vs. AlCl₃).

- Response Variables : Yield, purity (HPLC), and reaction time.

- Analysis : ANOVA identifies dominant factors (e.g., solvent polarity critically impacts halogenation efficiency) .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions to rule out protocol variability .

- Purity Assessment : Use HPLC-MS to confirm compound integrity; impurities like unreacted 8-hydroxyquinoline may skew results .

- Orthogonal Assays : Compare in vitro results with computational docking (e.g., AutoDock Vina) to validate target binding hypotheses .

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound in anticancer research?

- Methodological Answer :

- Substituent Modification : Synthesize analogs with varied halogen positions (e.g., 5-Cl/7-Br) to assess electronic effects on DNA intercalation .

- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution to predict interaction hotspots with topoisomerase II .

- In Vitro/In Vivo Bridging : Use 3D tumor spheroids to correlate in vitro cytotoxicity with in vivo efficacy in xenograft models .

Q. How can theoretical frameworks guide the study of this compound’s electronic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.